molecular formula C24H18N4O2S B11513046 (2Z)-2-[2-(4-methoxyphenyl)hydrazinylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

(2Z)-2-[2-(4-methoxyphenyl)hydrazinylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

Cat. No.: B11513046
M. Wt: 426.5 g/mol
InChI Key: OIZXLXMMUPJTNK-UHFFFAOYSA-N
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Description

The compound (2Z)-2-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a hydrazine moiety, a methoxyphenyl group, and an imidazo[2,1-b][1,3]thiazole core, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with a suitable precursor to form the hydrazone intermediate. This intermediate is then cyclized with a thiazole derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

(2Z)-2-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2Z)-2-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE: can be compared with other imidazo[2,1-b][1,3]thiazole derivatives.

    4-Methoxyphenylhydrazine derivatives: .

Uniqueness

The uniqueness of (2Z)-2-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-5,6-DIPHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a hydrazine moiety with an imidazo[2,1-b][1,3]thiazole core makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H18N4O2S

Molecular Weight

426.5 g/mol

IUPAC Name

2-[(4-methoxyphenyl)diazenyl]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-ol

InChI

InChI=1S/C24H18N4O2S/c1-30-19-14-12-18(13-15-19)26-27-22-23(29)28-21(17-10-6-3-7-11-17)20(25-24(28)31-22)16-8-4-2-5-9-16/h2-15,29H,1H3

InChI Key

OIZXLXMMUPJTNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=C(N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5)O

Origin of Product

United States

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